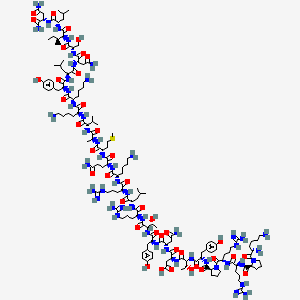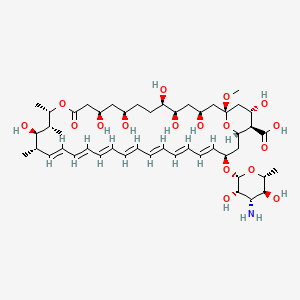
(Vip-neurotensin) hybrid antagonist
Descripción general
Descripción
Vip-neurotensin is a hybrid antagonist that combines the biological activities of two peptides, VIP and neurotensin. This hybrid peptide has been found to have a wide range of effects on the cardiovascular, respiratory, and nervous systems. In the lab, it has been used to study the mechanisms of action of both peptides, as well as to investigate the effects of their combined activities.
Aplicaciones Científicas De Investigación
Sexual Behavior and Neurotransmission : VIP (Vasoactive Intestinal Peptide) has been shown to stimulate sexual behavior, and its effects were attenuated by a novel VIP antagonist developed using a hybrid peptide strategy combining a portion of VIP with neurotensin. This suggests the involvement of VIP not only in penile erection but also in broader aspects of sexual behavior (Gozes et al., 1989).
CNS Cellular Functions : In the central nervous system (CNS), a VIP antagonist was synthesized and used to investigate VIP interactions with its receptors, revealing insights into VIP's role in cAMP formation and neuronal survival (Gozes et al., 1991).
Neurobiology to Clinical Applications : A study focused on a prototype VIP antagonist, showing its potential in inhibiting VIP functions in vivo, with implications for both neurological and oncological applications (Gozes et al., 1995).
Cancer Treatment : The hybrid antagonist has shown efficacy in inhibiting the growth of colon cancer cells, both in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer treatment (Levy et al., 2002).
Neuroprotection in Enteric Neuropathies : VIP, along with other peptides, has been found to have neuroprotective effects on rat myenteric neurons, indicating a potential for therapeutic use in enteric neuropathies (Voss et al., 2012).
Leukemia Treatment : Novel VIP receptor antagonists have been developed with enhanced efficacy compared to earlier versions, showing promising results in mouse models of leukemia, indicating potential for cancer treatment (Ravindranathan et al., 2020).
Mecanismo De Acción
Target of Action
Viphyb, also known as “Vip-NE hybrid antag”, “(Vip-neurotensin) hybrid antagonist”, or “Neurotensin(6-11)vip(7-28)”, is a vasoactive intestinal polypeptide (VIP) receptor antagonist . Its primary targets are the VIP receptors, specifically VPAC1, VPAC2, and PAC1 . These receptors are expressed on various immune cells such as T-cells and macrophages . VIP is a neuropeptide hormone that suppresses Th1-mediated cellular immunity .
Mode of Action
Viphyb interacts with its targets by inhibiting the binding of VIP to its receptors . This pharmacological blockade of VIP-receptor binding prevents the up-regulation of PD-L1 and PD-1 expression on dendritic cells (DC) and activated CD8+ T-cells, respectively . This results in enhanced CD80, CD86, and MHC-II expression on conventional and plasmacytoid DC .
Biochemical Pathways
The inhibition of VIP receptors by Viphyb affects several biochemical pathways. It increases type-I IFN synthesis and the numbers of IFN-γ- and TNF-α-expressing NK cells and T-cells . It also increases the numbers of mCMV-M45 epitope-peptide-MHC-I tetramer CD8+ T-cells following mCMV infection .
Pharmacokinetics
It is known that viphyb is administered through daily subcutaneous injections . More research is needed to fully understand the ADME properties of Viphyb and their impact on its bioavailability.
Result of Action
The administration of Viphyb has been shown to enhance cellular antiviral immunity in murine cytomegalovirus infected mice . It markedly enhances survival, viral clearance, and reduces liver and lung pathology compared with saline-treated controls . The numbers of effector/memory CD8+ T-cells and mature NK cells are increased in Viphyb-treated mice compared with PBS-treated groups . Furthermore, Viphyb treatment lowers the percentage of Treg cells in spleens compared with PBS-treated WT mice following mCMV infection, while significantly decreasing levels of serum VEGF induced by mCMV-infection .
Action Environment
The action of Viphyb can be influenced by environmental factors. For instance, in a murine model of acute myeloid leukemia, subcutaneous administration of small doses of Viphyb enhanced the autologous T cell response . This suggests that the efficacy of Viphyb can be influenced by the presence of specific diseases or conditions.
Análisis Bioquímico
Biochemical Properties
The (Vip-neurotensin) hybrid antagonist interacts with VIP receptors in the central nervous system . It was designed to maintain the binding capacity of VIP, while losing the agonistic properties, representing a classical competitive receptor antagonist .
Cellular Effects
The this compound has been found to inhibit VIP-stimulated mitosis in whole embryo cultures and in a variety of cancer cell lines in vitro and in vivo . This suggests that it has significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The this compound exerts its effects at the molecular level through binding interactions with VIP receptors in the central nervous system . It acts as a competitive receptor antagonist, blocking the agonistic properties of VIP .
Temporal Effects in Laboratory Settings
The effects of the this compound have been observed over time in laboratory settings. Chronic injections of the molecule resulted in neuronal damage, disruption of the diurnal rhythmicity of motor behavior, and retardation in the acquisition of neonatal reflexes in rats .
Dosage Effects in Animal Models
In animal models, the effects of the this compound vary with different dosages. Acute administration of the antagonist resulted in blockade of VIP-mediated potentiation of sexual behavior and chronic intracerebroventricular application impaired VIP-associated learning abilities .
Metabolic Pathways
Its interaction with VIP receptors suggests that it may influence metabolic flux or metabolite levels .
Transport and Distribution
Its interaction with VIP receptors in the central nervous system suggests that it may be transported and distributed in a manner similar to VIP .
Subcellular Localization
Its interaction with VIP receptors in the central nervous system suggests that it may be localized in a manner similar to VIP .
Propiedades
IUPAC Name |
(3S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C154H257N49O40S/c1-15-81(10)120(146(239)195-104(68-79(6)7)134(227)187-101(123(164)216)72-115(161)211)199-142(235)111(76-204)197-138(231)109(74-117(163)213)192-135(228)103(67-78(4)5)189-136(229)105(69-85-40-46-88(207)47-41-85)190-130(223)93(32-18-22-57-157)179-127(220)94(33-19-23-58-158)184-145(238)119(80(8)9)198-124(217)82(11)177-125(218)99(54-65-244-14)182-132(225)98(52-53-114(160)210)181-126(219)92(31-17-21-56-156)178-128(221)95(34-24-59-173-151(165)166)180-133(226)102(66-77(2)3)188-131(224)97(36-26-61-175-153(169)170)185-147(240)121(83(12)205)200-140(233)106(70-86-42-48-89(208)49-43-86)191-137(230)108(73-116(162)212)193-139(232)110(75-118(214)215)196-148(241)122(84(13)206)201-141(234)107(71-87-44-50-90(209)51-45-87)194-144(237)113-39-29-64-203(113)150(243)100(37-27-62-176-154(171)172)186-129(222)96(35-25-60-174-152(167)168)183-143(236)112-38-28-63-202(112)149(242)91(159)30-16-20-55-155/h40-51,77-84,91-113,119-122,204-209H,15-39,52-76,155-159H2,1-14H3,(H2,160,210)(H2,161,211)(H2,162,212)(H2,163,213)(H2,164,216)(H,177,218)(H,178,221)(H,179,220)(H,180,226)(H,181,219)(H,182,225)(H,183,236)(H,184,238)(H,185,240)(H,186,222)(H,187,227)(H,188,224)(H,189,229)(H,190,223)(H,191,230)(H,192,228)(H,193,232)(H,194,237)(H,195,239)(H,196,241)(H,197,231)(H,198,217)(H,199,235)(H,200,233)(H,201,234)(H,214,215)(H4,165,166,173)(H4,167,168,174)(H4,169,170,175)(H4,171,172,176)/t81-,82-,83+,84+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,119-,120-,121?,122?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYWUGLFWCEKAN-LPTVATHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C154H257N49O40S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3467.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125093-93-8 | |
| Record name | (Vip-neurotensin) hybrid antagonist | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125093938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid](/img/structure/B1142318.png)



![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)
![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)